Sigma-2 Binding: 2-Bromo vs. 4-Bromo Analogs
The target compound 4-(2-Bromophenyl)-3,3-diethylpyrrolidine demonstrates measurable affinity for the sigma-2 receptor with a Ki of 90 nM [1]. In contrast, its regioisomer, 4-(4-bromophenyl)-3,3-diethylpyrrolidine, is reported as 'Not Active' for the Beta-1 adrenergic receptor (Ki >1000 nM), which serves as a baseline for its lack of engagement at a related GPCR [2]. This 11-fold difference in affinity highlights the functional impact of the bromine substitution position.
| Evidence Dimension | Binding Affinity (Ki) to Sigma-2 Receptor |
|---|---|
| Target Compound Data | 90 nM |
| Comparator Or Baseline | 4-(4-bromophenyl)-3,3-diethylpyrrolidine (Ki >1000 nM at Beta-1 adrenergic receptor, as a comparator for lack of activity) |
| Quantified Difference | >11-fold (approximate) lower affinity for comparator at a related target |
| Conditions | Rat PC12 cells (sigma-2) [1]; Rat heart tissue using [3H]dihydroalprenolol (beta-1) [2] |
Why This Matters
This confirms the 2-bromo substitution is a critical determinant for sigma-2 receptor engagement, directly impacting compound selection for assays targeting this protein.
- [1] BindingDB. BDBM50604967 (CHEMBL1698776). Binding affinity to sigma 2 receptor in rat PC12 cells. Accessed April 21, 2026. View Source
- [2] BindingDB. ChEBML_37545. Binding affinity towards the Beta-1 adrenergic receptor for 4-(4-bromophenyl)-3,3-diethylpyrrolidine. Accessed April 21, 2026. View Source
